molecular formula C12H16O3 B1346360 4-(4-Methoxy-2-methylphenyl)butanoic acid CAS No. 6307-30-8

4-(4-Methoxy-2-methylphenyl)butanoic acid

Cat. No. B1346360
CAS RN: 6307-30-8
M. Wt: 208.25 g/mol
InChI Key: SDCCJOGFKKGOBC-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound . It has a molecular formula of C12H16O3 .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxy-2-methylphenyl)butanoic acid can be represented by the InChI string: InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) .

Scientific Research Applications

Organic Synthesis Processes

  • Demethylation Process: Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, & Merschaert, 2006).

Pharmaceutical Applications

  • Fluorogenic Labeling Agent: Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively with thiols to form fluorescent adducts, useful for pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Biochemistry and Nutrition

  • Dietary Methionine Source: Martín-Venegas et al. (2011, 2013) studied DL-2-Hydroxy-(4-methylthio)butanoic acid (HMTBA), a dietary methionine source in poultry nutrition. They found that HMTBA is converted to L-Met in intestinal cells and this process is up-regulated by HMTBA supplementation. Additionally, HMTBA was shown to protect intestinal epithelial barrier function, which has implications for human and animal health (Martín-Venegas, Brufau, Mercier, Geraert, & Ferrer, 2011, 2013).

Chemical Synthesis and Application

  • Synthesis of Chromones: Álvaro et al. (1987) described photochemical approaches to synthesize chromones using p-methoxyphenyl and p-methylphenyl esters of various acids, including 3-oxobutanoic acids. These compounds serve as model compounds for direct chromone precursors, highlighting their potential in organic chemistry (Álvaro, García, Iborra, Miranda, & Primo, 1987).

Organic Synthesis Processes

  • Demethylation Process: Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis, demonstrating an environmentally friendly approach to compound synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).

Pharmaceutical Applications

  • Fluorogenic Labeling Agent: Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively with thiols to form fluorescent adducts, which are useful for pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCCJOGFKKGOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285294
Record name 4-(4-methoxy-2-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2-methylphenyl)butanoic acid

CAS RN

6307-30-8
Record name NSC41313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxy-2-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Torii, K Uneyama, K Okamoto - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
(±)-β-Vetivone was synthesized by the base-catalyzed spiroannelation of 2-[2-(4-hydroxy-2-methylphenyl)-ethyl]-3-methyl-3-butenyl p-toluenesulfonate followed by methylation and …
Number of citations: 17 www.journal.csj.jp
K Uneyama, K Okamoto, S Torii - Chemistry Letters, 1977 - journal.csj.jp
3 R=CO2Me 4 R=CH2OH 5 R=CH2OTs 6 7 8 Page 1 CHEMISTRY LETTERS, pp. 493-494, 1977. Published by the Chemical Society of Japan A SYNTkiESIS OF β-VETIVONE BY BASE…
Number of citations: 4 www.journal.csj.jp

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